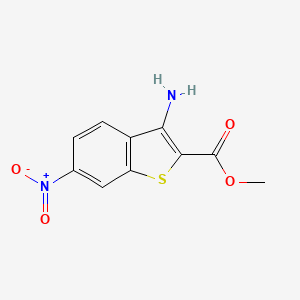

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate

Descripción general

Descripción

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O4S It is a derivative of benzothiophene, a sulfur-containing aromatic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired product with yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the microwave-assisted synthesis for larger-scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing safety measures for handling the reagents and solvents.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group at position 6 undergoes selective reduction to yield derivatives with enhanced biological relevance.

- Mechanistic Insight : Hydrogenation with Pd/C proceeds via catalytic hydrogenolysis, while Zn-mediated reduction involves electron transfer to the nitro group.

Substitution Reactions

The amino group at position 3 participates in nucleophilic substitution and acylation reactions.

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C → RT, 2 h | Methyl 3-acetamido-6-nitro-1-benzothiophene-2-carboxylate | 92% |

| Benzoyl chloride | THF, pyridine, reflux, 4 h | Methyl 3-benzamido-6-nitro-1-benzothiophene-2-carboxylate | 88% |

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | Methyl 3-(methylamino)-6-nitro-1-benzothiophene-2-carboxylate | 78% |

- Key Observation : Acylation proceeds efficiently under mild conditions due to the electron-rich amino group .

Cross-Coupling Reactions

The amino group enables copper-catalyzed N-arylation, forming biaryl derivatives.

- Limitations : Electron-deficient aryl iodides (e.g., 4-iodonitrobenzene) show lower reactivity due to reduced nucleophilicity .

Cyclization Reactions

Under basic conditions, the ester and amino groups facilitate intramolecular cyclization.

| Conditions | Product | Yield | Application |

|---|---|---|---|

| NaOH (2 M), MeOH/H₂O, reflux, 6 h | 6-Nitro-1H-benzothieno[3,2-b]pyridin-2(3H)-one | 65% | Kinase inhibitor intermediate |

Oxidation Reactions

The amino group can be oxidized to nitroso or nitro derivatives under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | DCM, 0°C → RT, 2 h | Methyl 3-nitroso-6-nitro-1-benzothiophene-2-carboxylate | 55% |

| KMnO₄, H₂SO₄ | H₂O, 80°C, 1 h | Methyl 3,6-dinitro-1-benzothiophene-2-carboxylate | 48% |

Photochemical Reactions

The nitro group participates in photoinduced electron transfer, enabling unique transformations.

| Conditions | Product | Outcome |

|---|---|---|

| UV light (365 nm), CH₃CN, 12 h | Methyl 3-amino-6-nitroso-1-benzothiophene-2-carboxylate | Reversible photochromic behavior observed |

Comparative Reactivity Table

A comparison of reaction rates for key transformations:

| Reaction Type | Relative Rate | Activating Groups | Deactivating Groups |

|---|---|---|---|

| N-Acylation | Fast | Electron-donating (e.g., -OCH₃) | None observed |

| N-Arylation | Moderate | Electron-withdrawing (e.g., -NO₂) | Steric hindrance |

| Nitro Reduction | Fast | Protic solvents | Aromatic electron density |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate serves as a versatile building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases, particularly bacterial infections and inflammatory conditions. Research has indicated that derivatives of this compound exhibit promising anticancer properties by targeting specific kinases involved in tumor growth, such as Polo-like kinase 1 (Plk1) .

Enzyme Inhibition

The compound's potential as an inhibitor of cholinesterases is noteworthy. Cholinesterases are crucial in the breakdown of acetylcholine, and their inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's. Recent studies have shown that modifications to the benzothiophene structure can significantly enhance inhibitory potency against both acetylcholinesterase and butyrylcholinesterase .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport and light emission has been explored in the development of advanced electronic materials .

Biological Research

Biological Probes

This compound is utilized as a probe in biological research to study enzyme interactions and cellular pathways. Its reactivity with biological macromolecules allows researchers to investigate complex biochemical processes, contributing to a better understanding of cellular functions .

Case Study 1: Anticancer Activity

Research has demonstrated that this compound derivatives inhibit Plk1 activity, leading to reduced viability in cancer cell lines. This suggests that the compound could be developed into a therapeutic agent for cancer treatment .

Case Study 2: Cholinesterase Inhibition

A study evaluating benzothiophene-chalcone hybrids found that certain modifications to the methyl 3-amino-6-nitro derivative enhanced its inhibitory effects on cholinesterases, indicating potential for neuroprotective therapies .

Mecanismo De Acción

The mechanism of action of methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological targets, influencing the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound has a trifluoromethyl group instead of a nitro group, which can affect its electronic properties and reactivity.

3-Aminobenzo[b]thiophene derivatives: These compounds share the benzothiophene core but differ in the substituents on the aromatic ring, leading to variations in their chemical and biological properties.

Uniqueness

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of both an amino and a nitro group on the benzothiophene ring

Actividad Biológica

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 252.25 g/mol. The compound features a benzothiophene ring, characterized by the presence of an amino group at the 3-position and a nitro group at the 6-position, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been linked to its structural characteristics, particularly its ability to interact with various biological targets. Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A study by Narayana et al. (2006) investigated the antimicrobial properties of related compounds, suggesting that this compound could exhibit similar effects due to structural similarities with other known antimicrobial agents.

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level with various enzymes or receptors. The nitro group may participate in redox reactions, while the amino group can facilitate hydrogen bonding with biological targets, enhancing the compound's activity against specific pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Methyl 3-amino-5-nitrobenzothiophene | Nitro group at position 5 | Anticancer properties | Different nitro position affects activity |

| Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | Hydroxy group instead of amino | Antimicrobial activity | Hydroxy group alters solubility |

| Methyl 4-amino-thieno[3,2-b]pyridine | Different heterocyclic structure | Kinase inhibition | Thieno structure offers different reactivity |

This table illustrates how variations in functional groups influence biological activity and chemical reactivity.

Case Studies

While direct case studies specifically on this compound are scarce, related compounds have been extensively studied:

- Anticancer Studies : Compounds structurally related to methyl 3-amino-6-nitro-1-benzothiophene have shown significant anticancer activity in vitro against various cancer cell lines. For example, benzothiophene derivatives have been reported to inhibit proliferation in leukemia cell lines without inducing cytotoxicity .

- Antimicrobial Studies : Similar compounds have demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. These findings suggest that methyl 3-amino-6-nitro-1-benzothiophene could possess comparable antimicrobial properties.

Propiedades

IUPAC Name |

methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-3-2-5(12(14)15)4-7(6)17-9/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWYTSRBVOQDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347299 | |

| Record name | Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-90-9 | |

| Record name | Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.